(2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
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Overview
Description
The compound (2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a synthetic organic molecule characterized by its complex structure, which includes a benzothiophene core, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one typically involves a multi-step process:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a condensation reaction, often involving a nitrobenzaldehyde derivative and the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
(2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which (2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
- (2E)-2-[(4-Nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
- (2E)-2-[(4-Methoxy-3-chlorophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one
Uniqueness
(2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one: is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c1-21-13-7-6-10(8-12(13)17(19)20)9-15-16(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQHVYSBRSWEW-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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